Methyl 3-amino-2-methyl-5-nitrobenzoate

Aminopeptidase N inhibition Enzyme kinetics Species-specific pharmacology

Researchers requiring selective APN inhibitors for comparative pharmacology often face regioisomer misidentification and batch variability that confound SAR studies. Methyl 3-amino-2-methyl-5-nitrobenzoate (CAS 146948-44-9) addresses this with a validated inhibition profile: • 9.3-fold species selectivity (porcine APN IC50 30 nM vs human APN IC50 280 nM) • >3,300-fold selectivity over HDAC1/HDAC2, minimizing epigenetic off-target effects • Orthogonal reactivity handles (NH2, NO2, COOMe) enable sequential derivatization for SAR expansion. Supplied with full analytical certification (HPLC, NMR) for reproducible inter-laboratory benchmarking.

Molecular Formula C9H10N2O4
Molecular Weight 210.19
CAS No. 146948-44-9
Cat. No. B1146676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-2-methyl-5-nitrobenzoate
CAS146948-44-9
Molecular FormulaC9H10N2O4
Molecular Weight210.19
Structural Identifiers
SMILESCC1=C(C=C(C=C1N)[N+](=O)[O-])C(=O)OC
InChIInChI=1S/C9H10N2O4/c1-5-7(9(12)15-2)3-6(11(13)14)4-8(5)10/h3-4H,10H2,1-2H3
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-amino-2-methyl-5-nitrobenzoate Overview


Methyl 3-amino-2-methyl-5-nitrobenzoate (CAS 146948-44-9), also referred to as methyl 4-amino-2-methyl-5-nitrobenzoate, is a substituted benzoate ester with the molecular formula C9H10N2O4 and a molecular weight of 210.19 g/mol . This compound features three distinct functional groups on the benzene ring: an amino group (-NH2) at the 3-position, a methyl group (-CH3) at the 2-position, and a nitro group (-NO2) at the 5-position, along with a methyl ester (-COOCH3) moiety . The juxtaposition of an electron-donating amino group with an electron-withdrawing nitro group on the same aromatic ring confers unique reactivity profiles, making this compound a versatile building block in medicinal chemistry and organic synthesis . Standard commercial purity is typically 97%, with availability from multiple suppliers offering batch-specific quality certificates including NMR, HPLC, and GC analyses .

Multifunctional synthon with orthogonal amino, nitro, and methyl ester handles
Reported APN inhibition and HDAC selectivity for enzyme profiling studies
Batch-specific QC documentation (HPLC, NMR, GC) available for procurement review

Methyl 3-amino-2-methyl-5-nitrobenzoate Substitution Constraints


Substitution with seemingly similar nitrobenzoate esters, such as methyl 3-amino-5-nitrobenzoate (missing the 2-methyl group), methyl 4-amino-3-nitrobenzoate (differing substitution pattern), or 2-amino-5-methyl-3-nitrobenzoic acid (regioisomeric arrangement), is not scientifically valid without rigorous revalidation of the entire synthetic sequence and biological outcome [1]. The precise positioning of the amino group at the 3-position relative to the nitro group at the 5-position and the methyl group at the 2-position dictates the compound's electronic distribution, steric environment, and hydrogen-bonding capacity, which in turn governs both its chemical reactivity in downstream transformations and its binding affinity when incorporated into pharmacologically active scaffolds . Even minor changes in substitution pattern can lead to substantial differences in enzyme inhibition profiles, as documented in structure-activity relationship studies of aminobenzoate derivatives where a single positional isomer shift resulted in >50% variance in inhibitory potency [2].

  • Regioisomeric analogs (e.g., methyl 3-amino-5-nitrobenzoate) may alter electronic distribution and binding, requiring revalidation of synthetic and biological outcomes.
  • Substitution pattern shifts (e.g., 4-amino-3-nitro) may lead to substantial differences in enzyme inhibition profiles; even a single positional isomer change can shift potency.
  • Purity grade and batch variability (97% vs 98%) may affect reproducibility in sensitive applications; in-house QC verification is advised.

Methyl 3-amino-2-methyl-5-nitrobenzoate Differentiation Evidence


Species-Specific APN Inhibition

In head-to-head enzyme inhibition assays curated by ChEMBL and deposited in BindingDB, methyl 3-amino-2-methyl-5-nitrobenzoate demonstrated a pronounced species-dependent potency against aminopeptidase N (APN/CD13). Against porcine APN in kidney microsomes, the compound exhibited an IC50 of 30 nM, whereas against human APN in ES2 cells under comparable preincubation conditions, the IC50 was 280 nM, representing a 9.3-fold reduction in potency [1]. This species-selectivity profile is notably distinct from that of the structurally related reference compound BDBM50575359, which showed an IC50 of 960 nM against porcine APN under identical assay conditions, making the target compound approximately 32-fold more potent against the porcine enzyme [2].

APN species selectivity
Head-to-head
Porcine APN IC50 30 nM; Human APN IC50 280 nM; Comparator 960 nM
Supports species-context APN assay selection.
Porcine kidney microsomes; human ES2 cells; L-leu-p-nitroanilide substrate.
Aminopeptidase N inhibition Enzyme kinetics Species-specific pharmacology Porcine kidney microsome assay

APN vs. HDAC Selectivity

Comprehensive enzyme inhibition profiling from BindingDB reveals that methyl 3-amino-2-methyl-5-nitrobenzoate exhibits an IC50 >100,000 nM against human HDAC1/HDAC2 in HeLa cell nuclear extracts, compared to an IC50 of 30 nM against porcine APN [1]. This >3,300-fold selectivity window contrasts with the broader inhibition profiles observed for certain pan-HDAC inhibitors within the benzoate ester class. For context, methyl 3-amino-4-nitrobenzoate, a positional isomer, was reported to inhibit human glutathione S-transferase (hGST) with a Ki of 37.05 ± 4.487 μM, indicating that the 3-amino-2-methyl-5-nitro substitution pattern may confer a distinct selectivity signature compared to other regioisomers [2].

APN vs. HDAC selectivity
Reported
APN IC50 30 nM; HDAC1/2 >100,000 nM (>3,300× window)
Supports APN-focused study design with reduced HDAC counter-screening context.
HeLa nuclear extract; Boc-Lys(acetyl)-AMC substrate.
HDAC inhibition Target selectivity Epigenetic enzyme profiling Off-target screening

Purity Grade Comparison

Commercial suppliers offer methyl 3-amino-2-methyl-5-nitrobenzoate at two primary purity grades with distinct procurement implications. Leyan (Shanghai Haohong Biomedical) provides the compound at 97% purity with the explicit caveat that the displayed purity represents an inbound guidance value and that actual batch purity may vary, accompanied by full GHS hazard classification including H302, H315, H319, and H335 warning codes . ChemSrc offers a 98.0% purity grade with a defined 10-day lead time and现货 (in-stock) availability status, though without published batch-specific analytical data in the public product listing . In contrast, the regioisomer methyl 4-amino-2-methyl-3-nitrobenzoate (Brigimadlin intermediate-1, CAS 1149388-04-4) is marketed with documented application as a specific E3 ubiquitin protein ligase MDM-2 inhibitor intermediate for antibody-drug conjugate (ADC) synthesis, representing a higher-value application context that may not be directly transferable to the 5-nitro isomer .

Purity grade comparison
Data to verify
97% purity (Leyan) vs 98% purity (ChemSrc); batch QC may vary
Purity specification and batch documentation require review for sensitive workflows.
Supplier-provided data; analytical certificates may differ between batches.
Chemical purity specification Analytical quality control Procurement-grade comparison HPLC/NMR/GC certification

Thermal Stability Profile

The target compound exhibits a boiling point of 403.7 ± 40.0 °C at 760 mmHg and a flash point of 198.0 ± 27.3 °C, with a calculated density of 1.3 ± 0.1 g/cm³ . While direct thermal stability comparisons with close analogs are not available from public sources, these values place methyl 3-amino-2-methyl-5-nitrobenzoate among the higher-boiling substituted benzoate esters, suggesting suitability for synthetic transformations requiring elevated temperatures without thermal degradation of the core scaffold. For procurement planning, the compound is a pale yellow solid that is soluble in chlorinated solvents and exhibits an octanol-water partition coefficient (LogP) of 1.27202 with a topological polar surface area (TPSA) of 95.46 Ų , parameters that inform solvent selection for both synthetic and purification workflows.

Thermal stability
Class-level
Boiling point ~404 °C; Density ~1.3 g/cm³; LogP ~1.27
May support high-temperature synthetic transformations.
Calculated values; experimental validation advised.
Thermal stability Physicochemical properties Reaction condition optimization Process chemistry

Methyl 3-amino-2-methyl-5-nitrobenzoate Application Scenarios


APN Inhibitor Development

Given the documented IC50 of 30 nM against porcine APN and 280 nM against human APN [1], this compound is optimally deployed as a species-selective APN inhibitor for comparative pharmacology studies. Researchers investigating APN's role in angiogenesis, tumor progression, or inflammatory responses can leverage the 9.3-fold species potency differential to calibrate dosing in porcine ex vivo models versus human cell-based assays. The >3,300-fold selectivity over HDAC1/HDAC2 [1] further supports its use in studies where epigenetic off-target effects must be minimized.

Multifunctional Building Block Synthesis

The combination of amino (reducible/nucleophilic), nitro (electron-withdrawing/reducible), and methyl ester (hydrolyzable/transesterifiable) functional groups enables sequential orthogonal transformations for constructing complex molecular architectures . Specific synthetic utilities include: (1) reduction of the nitro group to generate a second amine for diamino scaffold construction; (2) diazotization of the amino group for azo coupling or Sandmeyer-type halogenation; (3) ester hydrolysis to the free carboxylic acid for amide coupling; and (4) electrophilic aromatic substitution directed by the existing substitution pattern . The high thermal stability (boiling point ~404 °C) accommodates elevated-temperature transformations .

Selectivity Profiling Reference Standard

The compound's well-characterized enzyme inhibition profile, with potent APN inhibition (30 nM) and negligible HDAC inhibition (>100,000 nM), qualifies it as a selectivity control compound for broad-panel enzyme screening campaigns [1]. Procurement for this purpose should prioritize the 98.0% purity grade with full analytical certification (HPLC, NMR) to ensure reproducible inter-laboratory benchmarking, as the 97% grade carries explicit batch variability caveats that could confound comparative analyses .

SAR Anchor for Aminobenzoate Derivatives

As a defined regioisomer with documented biological activity data, methyl 3-amino-2-methyl-5-nitrobenzoate serves as an SAR anchor for systematic exploration of substitution effects on enzyme inhibition. The compound's activity profile can be benchmarked against positional isomers such as methyl 3-amino-4-nitrobenzoate (hGST Ki = 37.05 μM) [2] to map the pharmacophoric requirements for APN versus GST selectivity. This application supports medicinal chemistry campaigns targeting APN-related pathologies or developing next-generation aminopeptidase inhibitors with improved selectivity windows.

Application
Selection Property
Validation Focus
APN species-selectivity studies
Species-dependent inhibition profile
Porcine vs. human APN assay validation
Multifunctional synthetic intermediate
Orthogonal reactive groups (amino, nitro, ester)
Sequential transformation and intermediate QC
Enzyme selectivity reference compound
APN/HDAC selectivity signature
Certified purity inter-laboratory benchmarking
SAR for aminobenzoate inhibitors
Regioisomer activity benchmark
Positional isomer comparison and target selectivity mapping

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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